Cas no 34234-46-3 (3-(pentafluorophenyl)prop-2-enoic acid)
3-(pentafluorophenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoicacid, 3-(2,3,4,5,6-pentafluorophenyl)-, (2E)-
- 2',3',4',5',6'-Pentafluorocinnamic acid
- 2,3,4,5,6-pentafluoro-trans-cinnamic acid
- AC1LAWX0
- ACMC-1AH7R
- AG-F-16174
- CBMicro_048051
- CTK1C0952
- KB-67160
- Pentafluorocinnamic acid
- Pentafluorzimtsaeure
- 3-(pentafluorophenyl)prop-2-enoic acid
- Penta-Fluorocinnamic Acid
- (2E)-3-(2,3,4,5,6-Pentafluorophenyl)-2-propenoic acid #
- BIM-0048028.P001
- MFCD00004371
- 2-Propenoic acid,3-(2,3,4,5,6-pentafluorophenyl)-
- (E)-3-(perfluorophenyl)acrylic acid
- 719-60-8
- STR04906
- IUUKDBLGVZISGW-OWOJBTEDSA-N
- AKOS025309985
- CS-0266318
- (2E)-3-(pentafluorophenyl)prop-2-enoic acid
- 2,3,4,5,6-Pentafluorocinnamic acid
- (E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid
- AKOS005259534
- EN300-1846673
- 3-(Pentafluorophenyl)acrylic acid
- 34234-46-3
- EN300-393111
- (2E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid
- Q27460154
- AB00075397-01
-
- MDL: MFCD00004371
- Inchi: 1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+
- InChI Key: IUUKDBLGVZISGW-OWOJBTEDSA-N
- SMILES: FC1C(=C(C(=C(C=1/C=C/C(=O)O)F)F)F)F
Computed Properties
- Exact Mass: 238.00532014g/mol
- Monoisotopic Mass: 238.00532014g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 154-156 °C(lit.)
- PSA: 37.30000
- LogP: 2.47990
3-(pentafluorophenyl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846673-1g |
3-(pentafluorophenyl)prop-2-enoic acid |
34234-46-3 | 1g |
$485.0 | 2023-09-19 | ||
| Enamine | EN300-1846673-5g |
3-(pentafluorophenyl)prop-2-enoic acid |
34234-46-3 | 5g |
$1406.0 | 2023-09-19 | ||
| Enamine | EN300-1846673-10g |
3-(pentafluorophenyl)prop-2-enoic acid |
34234-46-3 | 10g |
$2085.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336988-250mg |
(E)-3-(Perfluorophenyl)acrylic acid |
34234-46-3 | 98% | 250mg |
¥664.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336988-1g |
(E)-3-(Perfluorophenyl)acrylic acid |
34234-46-3 | 98% | 1g |
¥1600.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336988-5g |
(E)-3-(Perfluorophenyl)acrylic acid |
34234-46-3 | 98% | 5g |
¥4810.00 | 2024-05-18 | |
| Enamine | EN300-393111-0.05g |
(2E)-3-(pentafluorophenyl)prop-2-enoic acid |
34234-46-3 | 0.05g |
$839.0 | 2023-07-08 | ||
| Enamine | EN300-393111-0.1g |
(2E)-3-(pentafluorophenyl)prop-2-enoic acid |
34234-46-3 | 0.1g |
$879.0 | 2023-07-08 | ||
| Enamine | EN300-393111-0.25g |
(2E)-3-(pentafluorophenyl)prop-2-enoic acid |
34234-46-3 | 0.25g |
$920.0 | 2023-07-08 | ||
| Enamine | EN300-393111-0.5g |
(2E)-3-(pentafluorophenyl)prop-2-enoic acid |
34234-46-3 | 0.5g |
$959.0 | 2023-07-08 |
3-(pentafluorophenyl)prop-2-enoic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-(pentafluorophenyl)prop-2-enoic acid
Comprehensive Overview of 3-(Pentafluorophenyl)prop-2-enoic Acid (CAS No. 34234-46-3): Properties, Applications, and Innovations
3-(Pentafluorophenyl)prop-2-enoic acid (CAS No. 34234-46-3) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural and electronic properties. The presence of a pentafluorophenyl group attached to a propenoic acid moiety makes this compound a versatile intermediate for synthesizing advanced materials and bioactive molecules. Its high electronegativity and lipophilicity contribute to its utility in drug design, particularly in modulating pharmacokinetic properties.
Recent studies highlight the growing demand for fluorinated building blocks like 3-(pentafluorophenyl)prop-2-enoic acid in the development of PET imaging agents and targeted therapies. Researchers are exploring its role in click chemistry and bioconjugation, where its reactive double bond enables efficient coupling with biomolecules. This aligns with the current trend of precision medicine, where tailored molecular probes are essential for diagnostics and treatment.
From a synthetic chemistry perspective, the compound’s CAS No. 34234-46-3 is frequently searched in databases for cross-coupling reactions and catalysis studies. Its ability to participate in Michael additions and palladium-catalyzed transformations makes it valuable for constructing complex architectures. A notable application includes its use in OLED materials, where fluorinated compounds enhance electron transport and device efficiency—a hot topic in renewable energy and display technology.
Environmental and regulatory considerations are also driving interest in 3-(pentafluorophenyl)prop-2-enoic acid. As industries shift toward green chemistry, researchers are investigating safer synthetic routes and biodegradable derivatives. Questions like "How to optimize the synthesis of fluorinated acrylates?" or "What are the alternatives to persistent fluorinated compounds?" reflect user concerns in sustainability forums and academic discussions.
In summary, 3-(pentafluorophenyl)prop-2-enoic acid (CAS No. 34234-46-3) bridges multiple disciplines, from medicinal chemistry to advanced materials. Its adaptability to emerging technologies and alignment with eco-friendly initiatives ensure its relevance in future scientific breakthroughs. For researchers, understanding its structure-activity relationships and scalable production methods remains a priority.
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